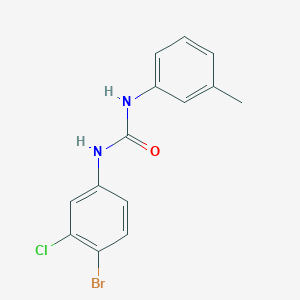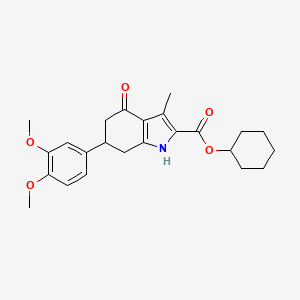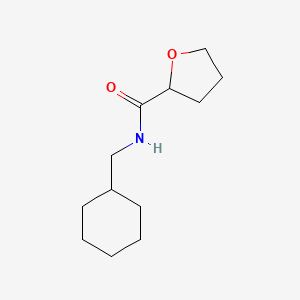
N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea and similar compounds involves multi-step chemical reactions. A key intermediate, N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, was synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, achieving an overall yield of about 75% and 99.8% purity (Yan Feng-mei & Liu He-qin, 2009). Another approach involves the one-pot synthesis from 4-chloro-3-trifluoromethylaniline, triphosgene, and p-substituted aniline, characterizing the structures by 1H NMR, IR, and elemental analysis (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of related compounds reveals that bromophenyl and chlorophenyl groups can adopt cis and trans positions across the C—N bonds relative to the urea carbonyl O atom. This spatial arrangement significantly influences the compound's properties and reactivity. In crystal structures, these molecules often form dimers via intermolecular hydrogen bonds (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
Chemical reactions involving N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea derivatives can include transformations facilitated by N-chlorination agents, demonstrating their reactivity and potential for further chemical modifications. These reactions are efficient, rapid, and occur under mild conditions with quantitative yields (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007).
Applications De Recherche Scientifique
Molecular Structure and Properties
Research on compounds structurally related to N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea demonstrates their unique molecular structures and properties. For example, Yamin and Mardi (2003) describe a compound where the bromophenyl and chlorophenyl groups lie in cis and trans positions, respectively, across the C—N bonds with respect to the urea carbonyl O atom. This structural configuration facilitates the formation of dimers via intermolecular hydrogen bonds, indicating potential for unique chemical interactions and applications in materials science (Yamin & Mardi, 2003).
Synthetic Applications
The compound's structural analogs have been explored for synthetic applications. For instance, Feng-mei and He-qin (2009) synthesized N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl) urea, a key intermediate of the antitumor agent sorafenib. This synthesis process demonstrates the compound's relevance in the synthesis of complex pharmaceutical agents, showcasing its utility in medicinal chemistry (Feng-mei & He-qin, 2009).
Interaction with Biological Systems
Related research on urea derivatives highlights their interaction with biological systems, such as their cytokinin activity in plant growth regulation. Takahashi et al. (1978) synthesized and tested N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds with chloro and bromo substitutions, demonstrating significant cytokinin activity. This suggests potential agricultural applications of N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea and its analogs in enhancing plant growth and development (Takahashi et al., 1978).
Environmental Impact Studies
Research also extends to the environmental impact of structurally related compounds. Halden and Paull (2004) developed a method for determining concentrations of Triclocarban, a chemically related compound, in aquatic environments. This study underscores the environmental relevance of such compounds, suggesting potential ecological implications that warrant further investigation (Halden & Paull, 2004).
Propriétés
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-9-3-2-4-10(7-9)17-14(19)18-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDNGXXJZNYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4616252.png)
![2-{4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4616273.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B4616280.png)
![1-(4-ethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4616282.png)
![8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4616283.png)
![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B4616294.png)
![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4616296.png)
![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

![5-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4616317.png)
![N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4616321.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide](/img/structure/B4616356.png)